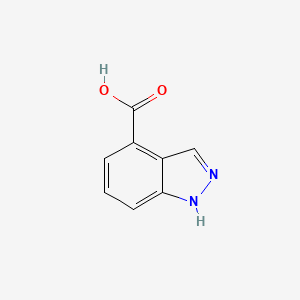

1H-Indazole-4-carboxylic Acid

説明

Overview of Indazole Scaffold in Medicinal Chemistry

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation stems from its remarkable versatility and ability to interact with a multitude of biological targets, making it a valuable framework for drug discovery. samipubco.com Though rarely found in nature, synthetic compounds containing the indazole nucleus exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anti-HIV, and neuroprotective properties. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net

The structural and electronic properties of the indazole ring, which mimics endogenous biomolecules like adenine (B156593) and guanine, facilitate its interaction with biological macromolecules such as enzymes and receptors. samipubco.comresearchgate.netlongdom.org The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to strong and specific binding with target proteins. Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. mdpi.com This structural versatility allows for the synthesis of a wide range of derivatives with diverse biological functions. researchgate.net The clinical success of several indazole-containing drugs, such as the anti-inflammatory agent Benzydamine and the anticancer drugs Niraparib and Pazopanib (B1684535), underscores the therapeutic importance of this scaffold. mdpi.commdpi.com Consequently, the indazole nucleus continues to be an attractive target for organic and medicinal chemists aiming to develop novel therapeutic agents. mdpi.comnih.gov

Significance of Carboxylic Acid Moiety in Drug Design

The carboxylic acid functional group (-COOH) is a cornerstone of medicinal chemistry, present in approximately 25% of all commercialized pharmaceuticals. wiley-vch.de Its prevalence is due to its unique physicochemical properties that significantly influence a drug's behavior in the body. numberanalytics.com The ability of the carboxyl group to donate a proton and exist in an ionized (carboxylate) state at physiological pH is crucial. wiley-vch.deresearchgate.net This ionization enhances aqueous solubility, which is a critical factor for drug administration and distribution. wiley-vch.deaakash.ac.inresearchgate.net

From a pharmacodynamic perspective, the carboxylic acid moiety is a frequent and vital component of a pharmacophore—the essential features of a molecule required for biological activity. wiley-vch.de Its capacity to form strong electrostatic (ionic) bonds and act as a hydrogen-bond acceptor allows it to establish powerful interactions with biological targets like enzymes and receptors. researchgate.netnih.govunina.it For instance, the terminal carboxylate of the cholesterol-lowering drug atorvastatin (B1662188) forms a key salt bridge within the active site of its target enzyme. wiley-vch.de

Current Research Landscape of 1H-Indazole-4-carboxylic Acid Derivatives

This compound serves as a versatile building block in contemporary chemical and biomedical research, leading to the development of derivatives with a wide spectrum of potential applications. chemimpex.com Research is particularly active in oncology, inflammation, and materials science.

One significant area of investigation involves the synthesis of amide derivatives for anticancer applications. A study by Sawant et al. focused on creating a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. researchgate.net These compounds were evaluated for their ability to inhibit the growth of various human cancer cell lines. The results indicated that specific derivatives displayed potent anticancer activity. researchgate.netresearchgate.net For example, compounds 11c and 11d showed noteworthy inhibitory effects against the HEP3BPN 11 liver cancer cell line. researchgate.net The same study also explored their antiangiogenic and antioxidant properties, revealing that certain compounds could effectively inhibit proangiogenic cytokines like TNF-α and VEGF, which are crucial for tumor development. researchgate.net

Beyond traditional medicinal chemistry, this compound is being explored in materials science as a ligand for the construction of metal-organic frameworks (MOFs). A recent study reported the synthesis of five novel coordination polymers using this ligand with various transition metals (Co, Ni, Cu, Zn, Cd). scispace.com These materials exhibited interesting magnetic and luminescent properties. scispace.com Notably, the cadmium-based MOF showed dose-dependent toxicity against a mouse skin melanoma cell line (B16-F10), suggesting potential applications in developing new types of anticancer materials. scispace.com

The compound also serves as a crucial precursor for other derivatives. For instance, 6-nitro-1H-indazole-4-carboxylic acid, synthesized from the parent compound, is a key intermediate for more complex derivatives that may possess antimicrobial or anticancer properties. evitachem.com Its use as a starting material is also noted in research targeting neurological disorders. chemimpex.com

Scope and Objectives of Research on this compound

The scope of research involving this compound is broad, spanning from the development of targeted therapeutics to the creation of advanced functional materials. Its role as a versatile scaffold allows chemists to explore a wide chemical space and biological landscape. chemimpex.com The primary objectives of current and future research are centered on leveraging its unique structural features for innovative applications.

A key objective is the continued design and synthesis of novel derivatives with enhanced biological potency and selectivity. nih.gov This includes the development of new anticancer agents that can overcome resistance mechanisms and anti-inflammatory drugs with improved profiles. nih.govresearchgate.net Research aims to fine-tune the structure of derivatives to optimize interactions with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.gov

Another major objective is the exploration of its utility in creating new materials with tailored properties. The successful synthesis of luminescent and magnetic MOFs from this compound opens avenues for its use in sensors, catalysis, and biomedical devices. scispace.com Future work will likely focus on creating multifunctional materials that combine therapeutic action with diagnostic or sensing capabilities.

Structure

3D Structure

特性

IUPAC Name |

1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKZHHIUOZGUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621137 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677306-38-6 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indazole 4 Carboxylic Acid and Its Derivatives

Strategies for Indazole Ring Formation

The construction of the indazole ring is the foundational step in the synthesis of 1H-indazole-4-carboxylic acid. Several classical and modern synthetic methods are employed to achieve this, each with its own advantages and substrate scope.

Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for forming the indazole ring. This can be achieved through various mechanisms, including C-H amination and cycloaddition reactions.

One approach involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov This method provides a direct route to the indazole core. Another strategy is the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a copper-oxide-mediated cyclization. nih.govmdpi.com Iodine-mediated aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones also yields 1H-indazoles. nih.gov Furthermore, [3+2] cycloaddition reactions, such as the one between arynes and hydrazones, can be used to construct the 1H-indazole skeleton. organic-chemistry.org A one-pot synthesis of 1H-indazole-4,7-diols has been developed through an iodine(III)-mediated [3+2] cyclization in water, showcasing an environmentally friendly approach. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

| Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Heat, Cu2O | 1H-Indazoles | nih.govmdpi.com |

| Diaryl/tert-butyl aryl ketone hydrazones | Iodine, potassium iodide, sodium acetate | 1H-Indazoles | nih.gov |

| Arynes and hydrazones | [3+2] annulation | 1H-Indazoles | organic-chemistry.org |

| Phenol and diazomethyl benzene (B151609) intermediates | Iodobenzene diacetate (oxidant), water | 1H-Indazole-4,7-diols | researchgate.net |

Condensation Reactions

Condensation reactions provide another versatile route to the indazole core. These reactions typically involve the formation of a key intermediate, such as a hydrazone, followed by cyclization.

A widely used method is the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) under heating. chemicalbook.com For instance, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol yields 3-aminoindazole. chemicalbook.com Similarly, 2-hydroxybenzaldehyde or ketones can be condensed with hydrazine hydrochloride to afford functionalized 1H-indazoles. chemicalbook.com The reaction of 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone with hydrazines leads to the formation of N-substituted 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-diones. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-Halobenzaldehyde/ketone | Hydrazine | Heating | 1H-Indazoles | chemicalbook.com |

| 2-Fluorobenzonitrile | Hydrazine hydrate | n-Butanol, reflux | 3-Aminoindazole | chemicalbook.com |

| 2-Hydroxybenzaldehyde/ketone | Hydrazine hydrochloride | Ethanol, reflux | Functionalized 1H-indazoles | chemicalbook.com |

| 2-Acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone | Hydrazines | Triethylamine, glacial acetic acid | N-substituted 1H-benzo[f]indazole-4,9-diones | nih.gov |

Diazotization Reactions

Diazotization reactions are a classic and efficient method for the synthesis of indazoles, particularly for preparing 1H-indazole-3-carboxylic acid derivatives. This approach often starts from an ortho-substituted aniline (B41778) derivative.

A common pathway involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, followed by ring closure. chemicalbook.com 1H-Indazole-3-carboxylic acid can be prepared from isatin (B1672199) through ring opening to an amino phenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com A highly efficient one-step synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported from the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates using diazotization reagents. sioc-journal.cn This method is noted for its operational simplicity and high yields. sioc-journal.cn Another route involves the diazotization of 2-amino-5-R-methyl phenyl ketone to form a diazonium salt, which is then treated with stannous chloride to generate the indazole ring. google.com A catalyst-free protocol for synthesizing 3-ester-functionalized indazoles from aryl diazonium salts and aryl diazo esters has also been developed. researchgate.net

| Starting Material | Key Steps | Product | Reference |

| o-Toluidine | Diazotization, ring closure | 1H-Indazole | chemicalbook.com |

| Isatin | Ring opening, diazotization, reductive cyclization | 1H-Indazole-3-carboxylic acid | chemicalbook.com |

| ortho-Aminobenzacetamides/acetates | Diazotization | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |

| 2-Amino-5-R-methyl phenyl ketone | Diazotization, reduction with SnCl2 | 3-Methyl-5-R-1H-indazole | google.com |

| Aryl diazonium salts and aryl diazo esters | Condensation, cyclization | 3-Ester-functionalized indazoles | researchgate.net |

Metal-Catalyzed Approaches (e.g., Palladium-catalyzed Suzuki-Miyaura Cross-coupling)

Metal-catalyzed reactions, particularly those employing palladium, have become powerful tools for the synthesis and functionalization of indazoles. The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of C-C bonds.

This method is highly effective for creating C(sp2)–C(sp2) bonds under mild conditions and is used to synthesize a variety of indazole derivatives. nih.govrsc.org For instance, a series of indazole derivatives has been synthesized from readily available starting materials using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction. rsc.org The process typically involves the reaction of an aryl halide with an organoboronic acid catalyzed by a palladium(0) species. rsc.org This methodology has been successfully applied to the C7-arylation of 4-substituted 1H-indazoles. nih.gov The synthesis of N-(2-(1H-indazol-1-yl)phenyl)acetamide derivatives has also been achieved using a palladium-catalyzed approach. nih.gov

C-H Functionalization Strategies

Direct C-H functionalization has emerged as an atom-economical and efficient method for modifying the indazole core. nih.gov These reactions avoid the pre-functionalization of starting materials, streamlining the synthetic process.

Rhodium(III)-catalyzed C-H functionalization and intramolecular annulation of azobenzenes with sulfoxonium ylides have been used to construct 3-acyl-2H-indazoles. nih.gov Rhodium and copper co-catalyzed C-H activation and C-N/N-N coupling of imidate esters or N-H imines with nitrosobenzenes also yield 1H-indazoles. nih.gov Furthermore, rhodium-catalyzed amination using anthranil (B1196931) as the aminating reagent provides a route to bifunctionalized indazole products. nih.gov The direct arylation of indazoles has been achieved, including a regioselective C7 arylation of 3-substituted 1H-indazoles. mdpi.com Decarboxylative C-H bond functionalization represents another advanced strategy, where a carboxylic acid can be used as a coupling partner in C-H activation processes. acs.org

Regioselective Synthesis of this compound Scaffold

Achieving regioselectivity in the synthesis of substituted indazoles, particularly for placing the carboxylic acid group at the 4-position, is a critical challenge.

One approach to obtain substituted 1H-indazoles involves the regioselective N-alkylation of the 1H-indazole scaffold, where the outcome can be influenced by the nature of the ring substituents and the N-alkylating agent. beilstein-journals.org For the synthesis of 1-substituted indazole-3-carboxylic acids, a two-pot process has been developed that compares favorably with multi-step procedures. researchgate.net A general one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids has been achieved via copper-catalyzed amination. researchgate.net A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, which is then followed by a palladium-catalyzed Suzuki–Miyaura reaction to introduce aryl groups at the C7 position. nih.gov

The synthesis of 5-hydroxy-1H-pyrazoles, which are structurally related to indazoles, has been achieved through acid-catalyzed transamination followed by base-catalyzed cyclization, demonstrating a strategy for controlling regiochemistry. mdpi.com For isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, a novel two-step synthesis involving acylation of hydrazines followed by cyclization has been developed. mdpi.com

| Strategy | Description | Key Features | Reference |

| N-Alkylation | Regioselective N-alkylation of the 1H-indazole scaffold. | Regioselectivity is dependent on ring substituents and alkylating agent. | beilstein-journals.org |

| Copper-Catalyzed Cyclization | One-step synthesis of 1-alkyl/aryl-1H-indazoles from ortho-halogenated precursors. | Involves amination followed by intramolecular dehydration. | researchgate.net |

| C7-Functionalization | Regioselective C7-bromination followed by Suzuki-Miyaura coupling. | Allows for the introduction of aryl groups at a specific position. | nih.gov |

| Two-Pot Synthesis | Synthesis of 1-substituted indazole-3-carboxylic acids. | More efficient than multi-step alternatives. | researchgate.net |

Derivatization Strategies of the Carboxylic Acid Group

The carboxylic acid functional group at the C4-position of the 1H-indazole ring is a versatile handle for a wide array of chemical transformations. These modifications are fundamental to altering the physicochemical properties and biological activities of the parent molecule.

Esterification and amidation are two of the most common derivatization reactions performed on this compound. These transformations are key steps in the synthesis of many biologically active compounds.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, 1H-Indazole-3-carboxylic acid methyl ester has been synthesized by refluxing the corresponding carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. sigmaaldrich.com A similar principle applies to the 4-carboxylic acid isomer. The general reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this reaction often requires the use of coupling agents or conversion of the acid to a more reactive intermediate, such as an acyl chloride. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often used with an additive like HOBt (Hydroxybenzotriazole) to form an active ester intermediate that readily reacts with amines. Research has detailed the synthesis of various 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amides, showcasing the broad applicability of this method. nih.gov

Table 1: Selected Methods for Esterification and Amidation of Indazole Carboxylic Acids

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Methanol (MeOH), Sulfuric Acid (H₂SO₄), Reflux | Methyl Ester | sigmaaldrich.com |

| Amidation | Amine, HATU, DIPEA, DMF | Substituted Amide | sigmaaldrich.com |

| Amidation | Amine, EDC·HCl, HOBt | Carboxamide |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Benzylamine | N-benzyl amide | |

The derivatization of the carboxylic acid group fundamentally proceeds via nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub In this two-step mechanism (addition-elimination), a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group is eliminated to regenerate the carbonyl double bond, resulting in a new substituted product. masterorganicchemistry.com

Carboxylic acids themselves are not highly reactive toward nucleophilic attack under neutral or basic conditions because the carboxylate anion is a poor electrophile. masterorganicchemistry.com Therefore, the acid is typically "activated" by converting it into a better electrophile. A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acyl chlorides are highly reactive and readily undergo nucleophilic substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides). pressbooks.pub The high reactivity stems from the fact that the chloride ion is an excellent leaving group. pressbooks.pub

This activation step is a precursor to many of the esterification and amidation reactions discussed previously, providing a general and efficient pathway for derivatization.

Beyond esters and amides, the carboxylic acid moiety can be transformed into other important functional groups, significantly broadening the molecular diversity of the indazole scaffold.

A primary example is the reduction of the carboxylic acid to a primary alcohol. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or, under certain conditions, sodium borohydride (B1222165) (NaBH₄). smolecule.comsmolecule.com The resulting (1H-indazol-4-yl)methanol is a valuable intermediate for further synthetic modifications. For example, the hydroxyl group of the methanol derivative can be replaced via nucleophilic substitution or oxidized to an aldehyde. Recent green chemistry protocols have also described methods for the reduction of various carboxylic acids, including heterocyclic ones, to alcohols in aqueous media. rsc.org

Another, more drastic transformation is decarboxylation , where the carboxylic acid group is removed entirely, yielding the parent indazole ring. This reaction typically requires specific conditions and can be a strategic step in a multi-step synthesis to produce an unsubstituted C4-position after the carboxyl group has served its synthetic purpose. semanticscholar.org

Multi-step Synthesis Pathways towards Complex this compound Derivatives

The development of complex indazole derivatives often requires multi-step synthetic sequences where derivatization of the carboxylic acid is combined with modifications at other positions of the indazole ring. These pathways allow for the construction of highly functionalized molecules with precise structural features.

One comprehensive example involves the synthesis of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amides. nih.gov This pathway begins not with the indazole itself, but with 2-methylbenzoic acid. The synthesis involves an eight-step sequence:

Bromination of the aromatic ring.

Nitration to introduce a nitro group.

Esterification of the carboxylic acid.

Reductive cyclization using zinc to form the indazole ring.

N-alkylation to introduce the cyclopentyl group at the N1 position.

Hydrolysis of the ester back to the carboxylic acid.

Amide coupling with various amines to yield the final complex derivatives. nih.gov

Another patented multi-step pathway for producing complex indazole amides involves protecting the N1-position of an indazole ester, reducing the ester to an alcohol, converting the alcohol to a halogen, transforming it into a cyano group, hydrolyzing the cyano group to a carboxylic acid, and finally performing an amidation reaction. google.com Such intricate pathways highlight the modularity of indazole synthesis, where different functional groups can be introduced and manipulated in a controlled sequence. These strategies often combine ring formation, C-H functionalization, cross-coupling reactions (like Suzuki or Heck reactions), and modifications of the carboxylic acid group to access novel chemical space. smolecule.comresearchgate.net

Table 2: Example of a Multi-Step Pathway for a Complex Indazole Derivative

| Step | Transformation | Purpose | Reference |

|---|---|---|---|

| 1 | N-protection of indazole ester | Protect the reactive N-H bond | google.com |

| 2 | Reduction of ester | Conversion of ester to primary alcohol | google.com |

| 3 | Conversion to halogen/sulfonate | Create a good leaving group | google.com |

| 4 | Conversion to cyano compound | Introduction of a carbon atom (nitrile) | google.com |

| 5 | Hydrolysis of nitrile | Conversion of nitrile to carboxylic acid | google.com |

| 6 | Amidation | Formation of the final amide product | google.com |

Advanced Characterization and Structural Analysis of 1h Indazole 4 Carboxylic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of indazole derivatives, offering insights into the electronic and vibrational states of the molecule as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1H-indazole-4-carboxylic acid derivatives. It provides precise information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR: In the ¹H NMR spectra of 1H-indazole carboxylic acid derivatives, the protons on the indazole ring typically appear in the aromatic region. For instance, resonances for the indazole core are generally observed between δ 7.12-7.76 ppm, often as doublets for protons at positions 4 and 7, and as triplets for protons at positions 5 and 6. nih.gov A characteristic singlet or a narrow doublet for the C3-H proton is typically found further downfield, in the range of δ 7.98-8.04 ppm. nih.gov The acidic proton of the carboxylic acid group (–COOH) is highly deshielded and usually appears as a broad singlet at δ 12.0 ppm or higher, though its chemical shift can be influenced by solvent and concentration. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 δ. libretexts.org The carbon atoms of the indazole ring resonate in the aromatic region. For N-1 substituted indazole derivatives, the C3 and C7a carbons are significantly deshielded, while in N-2 isomers, the C3 and C3a carbons are more shielded. researchgate.net This difference is a key diagnostic feature for distinguishing between N-1 and N-2 substituted isomers. nih.govresearchgate.net

2D NMR and NOESY: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the assignment of signals. The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the stereochemistry and regiochemistry of substitution on the indazole ring. researchgate.net For example, NOESY experiments can confirm the spatial proximity between the protons of a substituent on the N-1 position and the H-7 proton of the indazole ring, thereby unambiguously confirming the site of substitution.

| Nucleus | Position/Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Indazole Ring (H4, H5, H6, H7) | 7.12 - 7.76 | nih.gov |

| Indazole Ring (H3) | 7.98 - 8.04 | nih.gov | |

| Carboxylic Acid (-COOH) | > 12.0 | libretexts.org | |

| ¹³C | Indazole Ring | 110 - 142 | researchgate.net |

| Carboxylic Acid (-C OOH) | 165 - 185 | libretexts.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. echemi.com For this compound derivatives, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid and the aromatic indazole ring.

The most prominent feature is the very broad absorption band for the O-H stretching vibration of the carboxylic acid, which typically appears in the range of 2500–3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. echemi.com The C=O stretching vibration of the carboxyl group gives rise to a sharp and intense absorption band, usually observed between 1700–1725 cm⁻¹ for hydrogen-bonded dimers. echemi.com Conjugation with the aromatic ring can lower this frequency slightly. libretexts.org Additional characteristic bands include C-O stretching and O-H bending vibrations in the 1440–1395 cm⁻¹ and 950–910 cm⁻¹ regions, respectively. Vibrations associated with the aromatic indazole ring, such as C=C and C-N stretching, appear in the fingerprint region (below 1600 cm⁻¹). jocpr.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance | Reference |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong | libretexts.org |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Sharp, Strong | echemi.com |

| C=C and C=N Stretches | Aromatic Ring | ~1600 - 1450 | Medium to Weak | jocpr.com |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium | libretexts.org |

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

In the mass spectra of 1H-indazole carboxylic acid derivatives, the molecular ion peak (M⁺) is often observed, although it can be weak. youtube.com A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to the formation of an [M-COOH]⁺ ion. nih.gov Another characteristic fragmentation involves the cleavage of the substituent chain attached to the indazole nitrogen. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and identifying individual components and their metabolites by separating them chromatographically before mass analysis. jocpr.comcam.ac.uk

| Fragment Ion | Description | Reference |

|---|---|---|

| [M]⁺ | Molecular Ion | youtube.com |

| [M-OH]⁺ | Loss of a hydroxyl radical | youtube.com |

| [M-COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) | nih.gov |

| [Indazole ring]⁺ | Fragmentation leading to the core indazole cation | nih.govresearchgate.net |

Crystallographic Analysis

Crystallographic techniques provide the most definitive structural information by determining the precise arrangement of atoms in the solid state.

Single Crystal X-Ray Diffraction

Single crystal X-ray diffraction is the gold standard for unambiguous molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be generated. This analysis provides precise bond lengths, bond angles, and torsional angles. nih.gov

For derivatives of indazole carboxylic acids, this technique confirms the connectivity and reveals the planarity of the indazole ring system. nih.gov It also provides crucial information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. For example, the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid shows that molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov Such detailed structural insights are vital for understanding the physicochemical properties of the solid material. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.5470 (15) | nih.gov |

| b (Å) | 14.873 (3) | nih.gov |

| c (Å) | 14.924 (3) | nih.gov |

| β (°) | 93.10 (3) | nih.gov |

| Volume (ų) | 1672.7 (6) | nih.gov |

| Z (molecules per unit cell) | 8 | nih.gov |

Powder X-Ray Diffraction

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze crystalline solid samples. It is particularly useful for phase identification, assessing sample purity, and characterizing polymorphism (the ability of a compound to exist in more than one crystal form). americanpharmaceuticalreview.com

The PXRD pattern is a fingerprint of the crystalline phase. By comparing the experimental PXRD pattern of a bulk sample with a pattern simulated from single-crystal X-ray diffraction data, one can confirm the phase identity and purity of the synthesized material. americanpharmaceuticalreview.com This is critical in pharmaceutical development, where different polymorphs can have different stabilities, solubilities, and bioavailabilities. For a new crystalline derivative of this compound, PXRD would be used to obtain its characteristic diffraction pattern, including the positions (2θ angles) and intensities of the diffraction peaks, which can be indexed to determine the unit cell parameters. scilit.com

| Parameter | Information Provided | Reference |

|---|---|---|

| Peak Positions (2θ) | Characteristic for the crystal lattice; used for phase identification. | americanpharmaceuticalreview.com |

| Peak Intensities | Dependent on atomic arrangement; part of the characteristic fingerprint. | americanpharmaceuticalreview.com |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions of the basic repeating unit of the crystal lattice, can be determined from indexed peaks. | scilit.com |

| Crystal System | e.g., Orthorhombic, Monoclinic; determined from the unit cell parameters. | scilit.com |

Advanced Analytical Methods

Modern analytical chemistry offers a suite of powerful tools for the detailed analysis of indazole derivatives. Gas Chromatography–Mass Spectrometry (GC-MS) and Liquid Chromatography with Photodiode Array (LC-PDA) detection are two such indispensable techniques that provide both qualitative and quantitative information.

Gas Chromatography–Mass Spectrometry (GC–MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for separating and identifying volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs), to facilitate their analysis by GC-MS. mdpi.com This technique provides detailed information on the molecular weight and fragmentation patterns of the compounds, aiding in their structural confirmation. nih.govnih.gov

The GC-MS analysis of various carboxylic acids has been well-documented, demonstrating its utility in separating complex mixtures and identifying individual components based on their retention times and mass spectra. mdpi.commdpi.com Although specific GC-MS data for this compound is not extensively detailed in the provided results, the principles of the technique are broadly applicable. The retention time would be specific to the derivatized indazole carboxylic acid under the given chromatographic conditions, and the mass spectrum would show a molecular ion peak corresponding to the derivatized molecule's mass, along with characteristic fragment ions resulting from the ionization process.

Table 1: Illustrative GC-MS Data for Derivatized Carboxylic Acids

| Parameter | Value |

| Derivatization Agent | Diazomethane or similar |

| Column | Typically a non-polar or medium-polarity capillary column |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion | [M]+ of the methyl ester derivative |

| Key Fragmentation | Loss of -OCH3, loss of -COOCH3, fragmentation of the indazole ring |

Note: This table is illustrative and based on general principles of GC-MS analysis of carboxylic acids.

Liquid Chromatography with Photodiode Array (LC-PDA) Detection

Liquid Chromatography with Photodiode Array (LC-PDA) detection is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for carboxylic acids without the need for derivatization. nih.gov LC-PDA allows for the separation of compounds in a liquid mobile phase followed by detection using a photodiode array detector, which can acquire absorbance spectra across a range of wavelengths simultaneously. chromforum.orgmdpi.com This provides not only quantitative information based on peak area but also qualitative information from the UV-Vis spectrum of each analyte.

For this compound and its derivatives, LC-PDA can be used to determine purity, quantify the compound in various matrices, and monitor reactions. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), and the stationary phase (e.g., C8 or C18) are crucial for achieving good separation. nih.govresearchgate.net The PDA detector would provide a UV spectrum for each eluting peak, with the characteristic absorbance maxima of the indazole ring system aiding in peak identification. Carboxylic acids generally exhibit strong absorbance in the low UV region (210-230 nm). chromforum.org

Table 2: Typical LC-PDA Parameters for Carboxylic Acid Analysis

| Parameter | Value |

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) |

| Detection Wavelength | 210-400 nm (PDA) |

| Expected λmax | Characteristic absorbance maxima for the indazole chromophore |

| Application | Purity assessment, quantification, stability studies |

Note: This table represents typical parameters and would be optimized for specific derivatives.

Computational Chemistry for Structural Elucidation

Computational chemistry has become an integral part of modern chemical research, providing powerful tools to predict and interpret molecular properties. Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis are particularly valuable for understanding the structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Spectral Assignment

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and spectroscopic properties with a good balance of accuracy and computational cost. nih.govresearchgate.net For this compound derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can provide optimized molecular structures that are in close agreement with experimental data from techniques like X-ray crystallography. nih.govrsc.org

Furthermore, DFT calculations are instrumental in assigning spectral data. For instance, calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to assign specific absorption bands to molecular vibrations. nih.gov Similarly, calculated nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. rsc.org The calculation of electronic transitions can also help in interpreting UV-Vis spectra.

Table 3: Representative DFT Calculation Parameters for Indazole Derivatives

| Parameter | Typical Value/Method |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) or similar |

| Calculated Properties | Optimized geometry, HOMO-LUMO energies, IR frequencies, NMR chemical shifts |

| Application | Structural confirmation, spectral assignment, reactivity prediction |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). chemrxiv.org

For this compound derivatives, MEP analysis can identify the most reactive sites. nih.gov The oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring are expected to be regions of negative electrostatic potential, making them susceptible to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the indazole ring would be regions of positive potential, indicating their susceptibility to nucleophilic attack or hydrogen bond acceptance. chemrxiv.org This information is crucial for understanding intermolecular interactions, such as those involved in crystal packing and biological activity. mdpi.comrsc.org MEP analysis provides a visual and intuitive tool for rationalizing the chemical behavior of these molecules. chemrxiv.org

Biological Activities and Pharmacological Applications of 1h Indazole 4 Carboxylic Acid Derivatives

Anticancer and Antitumor Activity

The indazole core is a privileged structure in the development of novel anticancer agents. researchgate.net Several small molecule anti-cancer drugs approved by the FDA contain indazole scaffolds, demonstrating their clinical significance. nih.gov For instance, pazopanib (B1684535) is a multi-kinase inhibitor, entrectinib (B1684687) targets tropomyosin receptor kinases, and axitinib (B1684631) inhibits the vascular endothelial growth factor receptor. nih.gov Research has led to the synthesis of numerous 1H-indazole derivatives that exhibit potent growth inhibitory activity against various cancer cell lines. nih.govnih.gov

The indazole moiety has been extensively utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy by targeting enzymes that regulate cell growth and proliferation. researchgate.net Indazole derivatives have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. researchgate.net

Protein and Tyrosine Kinases : The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.govmdpi.com Pazopanib and Linifanib are examples of multi-targeted tyrosine kinase inhibitors built on the indazole framework. mdpi.comnih.gov A series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives were developed as potent type II Tropomyosin receptor kinase (TRK) inhibitors, showing activity against acquired resistance mutations. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) : Derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole have been designed and evaluated as potent inhibitors of FGFR. researchgate.net Another study identified 1H-indazole-based derivatives that inhibited FGFR1-3 with IC50 values in the micromolar range. nih.gov

Extracellular signal-regulated kinases (ERK1/2) : Structure-guided design led to the synthesis of 1H-indazole amide derivatives that showed excellent enzymatic and cellular activity toward ERK1/2. nih.gov

Other Kinases : A novel series of 4-(3-1H-indazolyl)amino quinazoline (B50416) derivatives were developed as potent inhibitors of p21-activated kinase 4 (PAK4), with compound 27e showing an IC50 of 10 nM. nih.gov This compound also demonstrated strong antiproliferative activity against A549 lung cancer cells. nih.gov

Table 1: Examples of 1H-Indazole Derivatives as Kinase Inhibitors

| Compound/Series | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pazopanib | Multi-kinase inhibitor | Approved for cancer treatment. | nih.gov |

| Entrectinib | Tropomyosin receptor kinases, ROS1, ALK | Approved for cancer treatment. | nih.gov |

| Axitinib | VEGFR, PDGFR | Approved for cancer treatment. | nih.gov |

| 1H-indazole amide derivatives | ERK1/2 | IC50 values ranging from 9.3 to 25.8 nM. | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR | Designed as potent FGFR inhibitors. | researchgate.net |

| 4-(3-1H-indazolyl)amino quinazoline derivative 27e | PAK4 | Potent inhibitory activity with an IC50 of 10 nM. | nih.gov |

| 3-(1H-pyrazol-4-yl)-1H-indazole derivative 40l | TRK | Highly potent and selective type II TRK inhibitor. | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape, making it an attractive target for cancer immunotherapy. nih.govmdpi.com The 1H-indazole scaffold has been identified as a novel and interesting pharmacophore for potent IDO1 inhibition. nih.gov

A series of 1H-indazole derivatives with substituents at the 4- and 6-positions were synthesized, leading to the discovery of compounds with significant IDO1 inhibitory activity. nih.govnih.gov One such derivative, compound 2g , exhibited an IC50 value of 5.3μM. nih.gov Further studies on 4,6-substituted-1H-indazole derivatives identified compound 35 as a potent dual inhibitor of both IDO1 and tryptophan 2,3-dioxygenase (TDO), with an IDO1 IC50 value of 0.74 μM in an enzymatic assay. nih.gov This compound also showed antitumor activity in a xenograft model. nih.gov The structure-activity relationship analyses indicated that the 1H-indazole scaffold is essential for activity, with substitutions at the 4- and 6-positions greatly influencing inhibitory potency. nih.gov

Table 2: IDO1 Inhibitory Activity of 1H-Indazole Derivatives

| Compound | IDO1 IC50 (Enzymatic Assay) | Cellular IDO1 IC50 | Key Feature | Reference(s) |

|---|---|---|---|---|

| 2g | 5.3 µM | Not Reported | Novel 1H-indazole pharmacophore. | nih.gov |

| 35 | 0.74 µM | 1.37 µM (HeLa cells) | Potent IDO1/TDO dual inhibitor. | nih.gov |

| 8a | Not Reported | Moderate inhibition | N′-hydroxyindazolecarboximidamide structure. | mdpi.com |

Derivatives of 1H-indazole have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis, a key mechanism for eliminating cancerous cells.

One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, including breast (4T1, MCF-7), liver (HepG2), and lung (A549), with IC50 values ranging from 0.23 to 1.15 μM. nih.gov This compound was found to dose-dependently promote apoptosis in 4T1 cells. nih.gov Similarly, another series of 1H-indazole-3-amine derivatives was evaluated, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM and high selectivity compared to normal cells. nih.govmdpi.com Further investigation confirmed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner. mdpi.combohrium.com A separate study on 4-(3-1H-indazolyl)amino quinazoline derivatives found that compound 27e significantly induced apoptosis of A549 lung cancer cells. nih.gov

Table 3: Antiproliferative Activity of Selected 1H-Indazole Derivatives

| Compound | Cancer Cell Line | IC50 Value | Effect | Reference(s) |

|---|---|---|---|---|

| 2f | 4T1 (Breast) | 0.23 µM | Inhibition of proliferation, apoptosis induction. | nih.gov |

| 2f | HepG2 (Liver) | 0.80 µM | Inhibition of proliferation. | nih.gov |

| 2f | MCF-7 (Breast) | 0.34 µM | Inhibition of proliferation. | nih.gov |

| 6o | K562 (Leukemia) | 5.15 µM | Inhibition of proliferation, apoptosis induction. | nih.govmdpi.com |

| 27e | A549 (Lung) | 0.61 µM | Inhibition of proliferation, apoptosis induction. | nih.gov |

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. waocp.org Targeting this process is a key strategy in cancer therapy. A study investigating a carbothioamide derivative containing an indole (B1671886) moiety, structurally related to indazoles, demonstrated significant anti-angiogenic activity. waocp.org The compound inhibited blood vessel sprouting in a rat aorta assay with an IC50 of 56.9 µg/mL. waocp.org This anti-angiogenic effect may be linked to its antiproliferative activity against human umbilical vein endothelial cells (HUVECs) and its ability to scavenge free radicals. waocp.org

The anticancer effects of 1H-indazole derivatives are mediated through various cellular mechanisms. Compound 2f was found to promote apoptosis by upregulating the expression of cleaved caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Studies on compound 6o revealed that it induces apoptosis and affects the cell cycle in K562 leukemia cells. mdpi.combohrium.com Its mechanism is believed to involve the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway. nih.govbohrium.com Western blot analysis confirmed that compound 6o decreased the expression of Bcl-2 and increased the expression of Bax. mdpi.com

For the PAK4 inhibitor 27e , mechanistic investigations showed that it not only induced apoptosis but also blocked the cell cycle at the G0/G1 phase in A549 cells. nih.gov

Anti-inflammatory Activity

Indazole and its derivatives have been identified as possessing marked anti-inflammatory properties. nih.govnih.gov The non-steroidal anti-inflammatory drug Benzydamine is an example of a clinically used indazole derivative. nih.govmdpi.com

Research has shown that the anti-inflammatory action of certain indazoles may involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govwisdomlib.org Additionally, these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and interact with reactive oxygen species. nih.gov In one study, the maximum inhibition of IL-1β by indazole and its derivatives ranged from 73% to 79%, with 6-nitroindazole (B21905) showing an IC50 value slightly lower than the standard drug dexamethasone. nih.gov Other research has explored indazole derivatives as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical protein in inflammatory signaling pathways, highlighting another potential mechanism for their anti-inflammatory effects. nih.gov

Inhibition of NO Production

Indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes; however, its overproduction is implicated in pathological conditions such as inflammation and neurodegeneration.

Research into the structure-activity relationships of indazole compounds has revealed that the nature and position of substituents on the indazole ring are critical for their inhibitory activity against NOS isoforms. For instance, the introduction of a bromine atom at the C4 position of the 1H-indazole ring system has yielded a compound with potency comparable to the well-known NOS inhibitor, 7-nitroindazole (B13768) (7-NI). nih.gov The significance of the 4-position is further underscored by the finding that 4-nitroindazole is also a potent inhibitor of NOS activity. nih.gov These compounds have demonstrated in vivo efficacy, exhibiting significant antinociceptive effects upon systemic administration, which is consistent with NOS inhibition. nih.gov While direct studies on 1H-indazole-4-carboxylic acid are limited, the pronounced effect of substituents at the 4-position suggests that a carboxylic acid moiety at this location could also modulate NOS inhibitory activity, warranting further investigation.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiprotozoal, Antitubercular, Anti-HIV)

The indazole scaffold is a prominent feature in a variety of synthetic compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov These activities are attributed to the diverse functional groups that can be attached to the indazole nucleus.

A study focused on the synthesis of novel aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives, which are structurally related to 4-carboxylic acid derivatives, demonstrated their potential as antimicrobial agents. jocpr.com These compounds were synthesized by coupling 1H-indazole-3-carboxylic acid hydrazide with various substituted aryl acids. jocpr.com The resulting diacyl hydrazines were then screened for their antimicrobial properties. For example, N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide was synthesized and characterized, indicating a viable synthetic route for creating a library of such derivatives for biological evaluation. jocpr.com

Furthermore, a series of N-methyl-3-aryl indazoles have been synthesized and screened for their in vitro antimicrobial properties, highlighting the ongoing efforts to develop potent antimicrobial agents based on the indazole core. orientjchem.org While specific data on this compound derivatives is not extensively available, the established antimicrobial potential of the indazole class, including closely related 3-carboxylic acid derivatives, suggests that the 4-carboxylic acid analogues are promising candidates for the development of new antimicrobial drugs.

Table 1: Examples of Antimicrobial Indazole Derivatives and Their Activity

| Compound Name | Target Organism/Activity | Reference |

| N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | General Antimicrobial Screening | jocpr.com |

| N-methyl-3-aryl indazoles (series) | General Antimicrobial Screening | orientjchem.org |

| 2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Candida albicans, Candida glabrata | nih.gov |

Other Pharmacological Activities

Recent research has highlighted the potential of indazole derivatives as anti-diabetic agents, particularly through the mechanism of glucokinase activation. Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose in pancreatic β-cells and hepatocytes. A novel class of 1,4-disubstituted indazole derivatives has been identified as potent glucokinase activators. nih.gov This discovery was the result of a scaffold morphing and structure-guided medicinal chemistry approach, suggesting that the indazole core can be effectively utilized to design molecules that modulate this key enzyme in glucose metabolism. nih.gov Although specific studies on this compound derivatives as glucokinase activators are not detailed, the success of 1,4-disubstituted indazoles provides a strong rationale for exploring this particular substitution pattern further. In a related context, substituted pyrazole-4-carboxylic acids have been synthesized and shown to possess in vivo hypoglycemic activity, lending further support to the potential of azole carboxylic acids in diabetes treatment. nih.gov

The indazole nucleus is recognized for its presence in compounds with a wide array of pharmacological activities, including anti-arrhythmic properties. nih.gov While comprehensive studies detailing the anti-arrhythmic effects of this compound derivatives are limited, the broader class of indazole-containing compounds has been associated with cardiovascular applications. nih.gov The modulation of cardiac ion channels is a primary mechanism for anti-arrhythmic drugs. easpublisher.commdpi.commdpi.com Research into indazole-3-carboxamides has identified them as potent blockers of calcium-release activated calcium (CRAC) channels, which are crucial for intracellular calcium signaling. nih.gov The specific regiochemistry of the 3-carboxamide was found to be critical for this activity. nih.gov This finding suggests that the position and nature of substituents on the indazole ring are key determinants of its interaction with cardiac ion channels, and by extension, its potential anti-arrhythmic effects. Further investigation into how a carboxylic acid group at the 4-position influences these interactions is warranted.

Indazole derivatives have demonstrated notable antioxidant properties. A study investigating the in vitro antioxidant activity of indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, revealed their capacity to inhibit DPPH (2,2-diphenyl-1-picrylhydrazyl) activity in a concentration-dependent manner. nih.gov At a concentration of 200μg/ml, indazole and 6-nitroindazole showed significant inhibition of 57.21% and 72.60%, respectively. nih.gov These compounds also exhibited inhibitory effects on nitrite (B80452) ion generation, another marker of antioxidant capacity. nih.gov The study highlights the intrinsic antioxidant potential of the indazole scaffold. While this particular study did not include this compound, the demonstrated antioxidant activity of other indazole derivatives suggests that this class of compounds could be a valuable source of new antioxidant agents. The presence of a carboxylic acid group at the 4-position could potentially influence the antioxidant profile through its electronic effects on the indazole ring.

Table 2: Antioxidant Activity of Indazole Derivatives

| Compound | Concentration (μg/ml) | % DPPH Inhibition | Reference |

| Indazole | 200 | 57.21 | nih.gov |

| 5-Aminoindazole | 200 | 51.21 | nih.gov |

| 6-Nitroindazole | 200 | 72.60 | nih.gov |

| Vitamin E (Standard) | 200 | 84.43 | nih.gov |

Indazole derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases and psychiatric disorders, with research highlighting their potential in Parkinson's disease, Alzheimer's disease, and schizophrenia.

In the context of Parkinson's disease (PD) , several indazole derivatives have been investigated for their neuroprotective effects. One such derivative, 6-amino-1-methyl-indazole (AMI), has been shown to improve PD by inhibiting the hyperphosphorylation of the tau protein. nih.govnih.gov In vitro studies demonstrated that AMI increased cell viability and reduced apoptosis in MPP+-induced SH-SY5Y cells, a cellular model of PD. nih.govnih.gov Furthermore, in an MPTP-induced mouse model of PD, AMI preserved dopaminergic neurons and improved behavioral symptoms. nih.govnih.gov Other indazole derivatives, including 1-pyrazolyl-5,6-disubstituted indazoles, have been developed as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in familial and sporadic PD. acs.org Additionally, novel indazole chemotypes have been identified as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), which plays a role in neurodegeneration in PD. researchgate.net

For Alzheimer's disease (AD) , a new drug based on an indazole derivative has shown neuroprotective and anti-inflammatory effects in murine models of the disease, leading to improved spatial and working memory. news-medical.net The mechanism is thought to involve the inhibition of soluble epoxide hydrolase (sEH), which reduces neuroinflammation. news-medical.net

In the realm of psychiatric disorders , novel multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been synthesized and evaluated for the treatment of schizophrenia . researchgate.net These compounds are designed to interact with dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, which are key targets in antipsychotic drug development. researchgate.net

Table 3: Investigated Indazole Derivatives for Neurodegenerative and Psychiatric Disorders

| Compound/Derivative Class | Disease Target | Mechanism of Action | Reference |

| 6-amino-1-methyl-indazole (AMI) | Parkinson's Disease | Inhibition of tau hyperphosphorylation | nih.govnih.gov |

| 1-pyrazolyl-5,6-disubstituted indazoles | Parkinson's Disease | LRRK2 Inhibition | acs.org |

| Indazole Chemotypes | Parkinson's Disease | JNK3 Inhibition | researchgate.net |

| Soluble epoxide hydrolase inhibitor | Alzheimer's Disease | Anti-inflammatory, Neuroprotective | news-medical.net |

| Indazole-piperazine hybrids | Schizophrenia | Multi-target (D2, 5-HT1A, 5-HT2A) | researchgate.net |

Antiplatelet Activity

Derivatives of this compound have also been explored for their potential as antiplatelet agents. Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy in the prevention of cardiovascular diseases. nih.gov

Certain indazole derivatives have been shown to inhibit blood platelet aggregation induced by various agonists such as collagen, adenosine (B11128) diphosphate (B83284) (ADP), and arachidonic acid (AA). nih.govmdpi.com For instance, in one study, fifteen new indazole derivatives were synthesized, with compounds (4f) and (4g) showing the most activity in inhibiting collagen-induced platelet aggregation with IC50 values of 85 and 90 microM, respectively. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial for the synthesis of pro-aggregatory molecules like thromboxane (B8750289) A2. nih.gov

N-acyl hydrazone derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) that incorporate an indazole moiety have also been synthesized and evaluated. mdpi.com These hybrid molecules have demonstrated significant inhibition of platelet aggregation induced by both ADP and AA. mdpi.com The presence of the N-acyl hydrazone subunit is believed to enhance the antiplatelet activity, possibly through a high affinity for COX-1 and greater inhibition of thromboxane A2 formation. mdpi.com

Table 2: Antiplatelet Activity of Selected Indazole Derivatives

| Compound Class | Inducer | IC50 Value (µM) | Reference |

|---|---|---|---|

| Indazole Derivatives (4f, 4g) | Collagen | 85, 90 | nih.gov |

| Imidazole-4-carboxylic Acid Derivative (11c) | Serotonin | 25 | nih.gov |

| Imidazole-4-carboxylic Acid Derivative (12d) | Serotonin | 30 | nih.gov |

| Imidazole-4-carboxylic Acid Derivative (12d) | Platelet Activating Factor (PAF) | 15 | nih.gov |

| 4-piperidone-based thiazole (B1198619) derivative (R4) | Collagen | 0.55 ± 0.12 | nih.gov |

| 4-piperidone-based thiazole derivative (R4) | ADP | 0.26 ± 0.20 | nih.gov |

G-protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major targets for drug discovery. frontierspecialtychemicals.com Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the endogenous agonist binding site, offers a promising approach for developing more specific and safer therapeutics. frontierspecialtychemicals.commhmedical.com Derivatives of this compound have been investigated as modulators of various GPCRs.

GPR120 and GPR40 (FFAR4 and FFAR1): These receptors are activated by free fatty acids and are involved in metabolic regulation. nih.gov The development of allosteric modulators for these receptors is an active area of research for the treatment of metabolic diseases. nih.gov

5-HT3 Receptor Antagonism: Some indazole derivatives have shown antagonistic activity at the 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its antagonists are used as antiemetics, particularly in the context of chemotherapy.

Nicotinic α-7 Receptor Partial Agonism: The α-7 nicotinic acetylcholine (B1216132) receptor is a ligand-gated ion channel involved in cognitive function and inflammation. Partial agonists for this receptor are being investigated for their therapeutic potential in neurological and inflammatory disorders.

Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only block the estrogen receptor (ER) but also promote its degradation. This dual mechanism of action makes them promising agents for the treatment of ER-positive breast cancer, particularly in cases that have developed resistance to other endocrine therapies like tamoxifen.

An indazole series of SERDs has been developed and optimized for this purpose. These compounds have demonstrated the ability to induce ER degradation and exhibit antagonist activity in vitro. Further studies in in vivo models of tamoxifen-resistant breast cancer have shown that specific indazole derivatives can lead to tumor regression. The development of orally bioavailable SERDs is a major focus of current research, aiming to provide more convenient and effective treatment options for patients with ER-positive breast cancer.

Anti-depressant Activity

The therapeutic potential of indazole derivatives extends to the treatment of depression. Research has focused on the development of compounds that can modulate neurotransmitter systems implicated in the pathophysiology of depression, such as the serotonergic system.

Certain imidazole (B134444) derivatives have been synthesized and evaluated for their antidepressant-like effects in animal models. These compounds have shown affinity for serotonin receptors, such as 5-HT1A, and have demonstrated the ability to reduce immobility time in the forced swim test, a common behavioral assay for antidepressant activity. Additionally, some 1,3,4-oxadiazole (B1194373) derivatives have been investigated for their potential antidepressant effects through the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme that has been implicated in the neurobiology of mood disorders.

Anti-asthmatic Properties

While indazole derivatives are known for a broad range of biological activities, including anti-inflammatory properties, specific research on the anti-asthmatic properties of this compound derivatives is not extensively documented in the currently available literature. nih.gov Asthma is a chronic inflammatory disease of the airways, and anti-inflammatory agents are a cornerstone of its treatment. Given the established anti-inflammatory potential of some indazole compounds, it is conceivable that derivatives of this compound could be explored for this indication in the future.

Herbicidal Activity

In addition to their pharmacological applications, derivatives of this compound have also demonstrated potential in the field of agriculture as herbicides. Carboxylic acids and their derivatives are found in many herbicidal compounds and can target various biosynthetic pathways and enzymes in plants.

A study on novel 6-indazolyl-2-picolinic acids, which are derivatives of this compound, has shown their inhibitory activity against the root growth of several weeds. These compounds were designed through a process of scaffold hopping and exhibited excellent inhibition properties. The development of new herbicides with novel modes of action is crucial for managing weed resistance and ensuring food security. The indazole scaffold represents a promising starting point for the discovery of new herbicidal molecules.

Table 3: Herbicidal Activity of a 6-Indazolyl-2-picolinic Acid Derivative

| Compound | Target Weed | Activity |

|---|---|---|

| 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid | Arabidopsis thaliana and other weeds | Excellent inhibition of root growth |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Indazole Ring on Biological Activity

The position of the carboxylic acid group on the indazole ring and its subsequent derivatization into amides and other functional groups play a pivotal role in modulating the biological activity of these compounds. While the indazole nucleus itself is a key pharmacophore, the nature and placement of substituents, particularly at the 4-position, significantly influence target binding and potency.

Research into a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) has highlighted the importance of the 4-carboxamide moiety. In this series, derivatization of the carboxylic acid at the C4 position was a key strategy to explore a new binding subpocket within the ATP binding site of the enzyme. Structure-activity relationship analysis of these compounds revealed that introducing a carboxamide at the 4-position allowed for variations that could enhance inhibitory effects. For instance, the compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide demonstrated potent FGFR1 inhibitory activity with an IC₅₀ value of 30.2 ± 1.9 nM. nih.gov The SAR studies indicated that substituents on the phenyl ring of the carboxamide at the meta-position generally led to better inhibitory activity compared to other positions. researchgate.net

Furthermore, in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the 1H-indazole scaffold has been identified as a novel and essential pharmacophore. nih.gov SAR analysis of various 1H-indazole derivatives has shown that substituent groups at the 4-position, among others, largely affect the inhibitory activity. nih.gov This underscores the significance of the substitution pattern at this position for achieving potent biological activity.

The following table summarizes the activity of selected 1H-indazole-4-carboxamide derivatives against FGFR1:

| Compound ID | Structure | Target | IC₅₀ (nM) |

| 101 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-(substituted)-1H-indazole | FGFR1 | 69.1 ± 19.8 |

| 102 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 |

Data sourced from Zhang et al. nih.gov

The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.gov Alkylation of the indazole core can lead to a mixture of N1 and N2 isomers, and the ratio of these products is influenced by factors such as the solvent, base, and the nature of the alkylating agent. nih.gov The selective synthesis of either the N1 or N2 isomer is crucial as the position of the substituent on the nitrogen atom can have a profound impact on the biological activity of the resulting compound.

The structural assignment of N1 and N2 isomers is typically achieved through spectroscopic methods, such as NMR. nih.gov For example, in a study on indazole-3-carboxylic acid isomers, UV derivative spectrophotometry was shown to be a simple and effective method for unambiguously determining the position of substitution. semanticscholar.org This differentiation is critical for establishing clear structure-activity relationships.

The introduction of halogens and other electron-withdrawing or electron-donating groups onto the indazole ring is a common strategy to modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its biological activity.

In the development of 1H-indazole derivatives as IDO1 inhibitors, it was found that substituents at both the 4- and 6-positions play a crucial role in inhibitory activity. nih.gov For example, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives were synthesized and evaluated for their anticancer properties. nih.gov The presence of the bromine atom at the C6 position was a key feature of this series, and the derivatization of the 4-carboxylic acid into various amides allowed for the exploration of SAR. nih.gov

Similarly, in the design of FGFR inhibitors based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold, the presence of electron-withdrawing chlorine atoms on the phenyl ring at the 6-position was a critical determinant of activity. nih.gov Further modifications at the 4-position through a carboxamide linkage allowed for fine-tuning of the inhibitory potency. nih.gov

The following table provides examples of how different substituents on the indazole ring can influence biological activity:

| Scaffold | Substituent(s) | Target | Biological Activity |

| 1H-Indazole-4-carboxamide | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | Potent inhibition nih.gov |

| 1H-Indazole-4-carboxylic acid | 6-bromo-1-cyclopentyl | TNFα | Cytotoxicity against cancer cell lines nih.gov |

| 1H-Indazole | 4- and 6-position substituents | IDO1 | Inhibition of enzyme activity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of novel compounds and guide the design of more potent molecules.

A 3D-QSAR study using CoMFA (Comparative Molecular Field Analysis) was performed on a series of N-4-pyrimidinyl-1H-indazol-4-amines as inhibitors of leukocyte-specific protein tyrosine kinase (Lck). nih.gov Although the core is not a 4-carboxylic acid, the substitution is at the 4-position, providing relevant insights. The study aimed to understand the relationship between the molecular structure of these indazole derivatives and their Lck inhibitory activity. The developed CoMFA model was found to be robust and had good predictive power. nih.gov The contour maps generated from this analysis provided valuable information about the structural requirements for Lck inhibition, indicating regions where steric bulk is favored or disfavored and where electrostatic interactions are important. nih.gov

Another 3D-QSAR study was conducted on a series of indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α). nih.gov This study utilized both field-based and Gaussian-based 3D-QSAR approaches. The resulting models and their corresponding steric and electrostatic contour maps offered a structural framework for designing new and more potent HIF-1α inhibitors by highlighting the key molecular features that influence inhibitory activity. nih.gov

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation of a ligand within the active site of a target protein and to screen large libraries of compounds for potential binders.

Molecular docking studies have been instrumental in understanding the binding modes of this compound derivatives with their biological targets. For instance, in the study of 1H-indazole derivatives as IDO1 inhibitors, a docking model revealed that the 1H-indazole scaffold interacts effectively with the ferrous ion of the heme group and with key residues in the hydrophobic pockets (Pocket A and B) of the enzyme's active site. nih.gov These interactions were deemed crucial for the observed IDO1 inhibitory activities, establishing the 1H-indazole structure as a key pharmacophore for this target. nih.gov

In another example, molecular docking of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives with tumor necrosis factor-alpha (TNFα) revealed key interactions with conserved residues. The most potent compound in the series was shown to form hydrogen bonds with Tyr-151 and Gly-121, contributing to its cytotoxic effects. nih.gov